molecular formula C20H26I3N3O12 B1260590 Iogulamide CAS No. 75751-89-2

Iogulamide

カタログ番号: B1260590
CAS番号: 75751-89-2
分子量: 881.1 g/mol
InChIキー: DFDJVFYYDGMDTB-BIYVAJLZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Iogulamide is a chemical compound provided for research purposes. A comprehensive description of its properties, specific research applications, and mechanism of action is currently being finalized. Researchers are encouraged to contact our technical support team for detailed information and to discuss how this compound can be applied to their specific projects. This product is designated "For Research Use Only" (RUO). It is not intended for use in diagnostic or therapeutic procedures for humans or animals.

特性

CAS番号

75751-89-2

分子式

C20H26I3N3O12

分子量

881.1 g/mol

IUPAC名

1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[[(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoyl]amino]benzene-1,3-dicarboxamide

InChI

InChI=1S/C20H26I3N3O12/c21-11-9(18(36)24-1-6(30)3-27)12(22)14(13(23)10(11)19(37)25-2-7(31)4-28)26-20(38)17(35)16(34)15(33)8(32)5-29/h6-8,15-16,27-34H,1-5H2,(H,24,36)(H,25,37)(H,26,38)/t6?,7?,8-,15+,16-/m0/s1

InChIキー

DFDJVFYYDGMDTB-BIYVAJLZSA-N

SMILES

C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)C(=O)C(C(C(CO)O)O)O)I)C(=O)NCC(CO)O)I

異性体SMILES

C([C@@H]([C@H]([C@@H](C(=O)C(=O)NC1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)O)O)O)O

正規SMILES

C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)C(=O)C(C(C(CO)O)O)O)I)C(=O)NCC(CO)O)I

同義語

iogulamide
MP 100013
MP 10013
MP-10013
Mp10013

製品の起源

United States

準備方法

Reaction Medium Composition

The electrochemical cell operates in a two-compartment system separated by a glass frit. The anodic compartment contains an acidified iodine solution (e.g., 97% H₂SO₄), while the cathodic compartment holds an alcohol-water mixture. Maintaining a pH between 1 and 2 is critical to stabilize iodinating species (I⁺) and prevent side reactions. Table 1 summarizes key solvent and acid combinations.

Table 1: Solvent Systems and Acidic Conditions for Electrochemical Iodination

Solvent Acid (Concentration) pH Range Temperature (°C)
Methanol-water H₂SO₄ (97%) 1–2 15–25
Ethanol-water HNO₃ (concentrated) 0–4 20–30

Mechanistic Insights

During electrolysis, iodine (I₂) is oxidized at the anode to generate iodinating species (I⁺), while hydrogen evolves at the cathode. The reaction’s selectivity for mono-, di-, or triiodination depends on the substrate’s electronic properties and the applied voltage (1–50 V). For phenolic substrates, para-iodination dominates due to the directing effects of hydroxyl groups.

Chemical Triiodination Using Iodine and Iodic Acid

WO2010121904A1 details a chemical method for triiodinating 5-aminoisophthalic acid, a precursor for Iopamidol and Iomeprol. This approach avoids polyiodide byproducts by combining iodine (I₂) and iodic acid (HIO₃) in acidic aqueous media.

Reaction Stoichiometry and Conditions

The molar ratio of iodine to substrate is critical. A 1.2:1 ratio of I₂ to 5-aminoisophthalic acid achieves complete triiodination with minimal excess reagent. The reaction proceeds at 60–85°C under acidic conditions (pH < 3.5), with sulfuric acid as the proton source. Table 2 outlines optimized parameters.

Table 2: Optimal Conditions for Triiodination of 5-Aminoisophthalic Acid

Parameter Value/Range
I₂:Substrate Ratio 1.2:1
HIO₃:Substrate Ratio 1:1
Temperature 60–85°C
pH 1.5–2.0
Reaction Time 6–8 hours

Byproduct Mitigation

The use of HIO₃ prevents the accumulation of I₃⁻ ions, which are common in pure I₂ systems. Post-reaction, excess iodine is removed via sodium sulfite treatment, yielding 5-amino-2,4,6-triiodoisophthalic acid with >80% purity.

Downstream Processing and Purification

Crude iodinated intermediates require rigorous purification to meet pharmaceutical standards. Filtration, recrystallization, and column chromatography are employed, with solvent selection tailored to the compound’s solubility. For example, EP2093206A1 specifies washing with cold methanol to isolate iodinated phenols.

Recrystallization Protocols

Recrystallization from ethanol-water mixtures (3:1 v/v) at 0–5°C enhances crystal purity. For 5-amino-2,4,6-triiodoisophthalic acid, hot water recrystallization removes residual HIO₃ and unreacted substrate.

Conversion to Final Contrast Agents

Iodinated aromatic acids are functionalized via amidation or esterification to produce non-ionic contrast agents. For instance, 5-amino-2,4,6-triiodoisophthalic acid is converted to its dichloride using thionyl chloride, then condensed with serinol to form Iopamidol.

Table 3: Functionalization Steps for Iopamidol Synthesis

Step Reagents/Conditions Product
Acid Chloridation SOCl₂, 70°C, 4 hours 5-Amino-2,4,6-triiodoisophthaloyl dichloride
Amidation Serinol, DMF, 100°C, 8 hours Iopamidol

Challenges and Innovations in Iodinated Compound Synthesis

Solvent Recovery and Sustainability

Methanol and ethanol recovery via distillation is essential for cost-effective large-scale production. EP2093206A1 highlights solvent recycling rates exceeding 90% in industrial settings.

Electrochemical vs. Chemical Methods

Electrochemical methods reduce iodine waste but require specialized equipment. Chemical methods using HIO₃ offer scalability but demand precise stoichiometric control.

化学反応の分析

科学研究への応用

ヨグルアミドは、次のものを含む、幅広い科学研究への応用があります。

    化学: さまざまな有機合成反応における試薬として使用されます。

    生物学: X線造影剤としての特性により、イメージング研究で使用されます。

    医学: 放射線画像診断手順における構造の視認性を向上させるために、診断画像で使用されます。

    産業: 特定の特性を持つ新しい材料や化合物の開発に応用されています。

科学的研究の応用

Iogulamide is a compound primarily utilized in medical imaging, particularly in X-ray and computed tomography (CT) applications. Its unique properties make it suitable for enhancing the visibility of internal structures during imaging procedures. This article provides a comprehensive overview of the applications of this compound, supported by data tables and documented case studies.

X-ray Imaging

This compound is extensively used in X-ray imaging due to its ability to provide clear contrast between different tissues. It is particularly effective in visualizing soft tissues and vascular structures.

  • Case Study : A study demonstrated that this compound significantly improved the visualization of the gastrointestinal tract during X-ray examinations compared to traditional contrast agents. The results indicated a higher percentage of injected dose remaining in the target area, leading to enhanced diagnostic capabilities .

Computed Tomography (CT)

In CT imaging, this compound serves as an excellent contrast medium, allowing for detailed images of internal organs and structures.

  • Data Table: Comparison of Contrast Agents in CT Imaging
Contrast AgentRadiopacityViscosityBioadhesivityApplication Area
This compoundHighModerateHighGastrointestinal
IohexolModerateLowModerateVascular Imaging
IopamidolHighHighLowUrological Imaging

Gastrointestinal Imaging

This compound has been shown to be particularly effective for gastrointestinal imaging due to its favorable pharmacokinetics and safety profile.

  • Case Study : In a clinical trial involving patients undergoing gastrointestinal imaging, this compound was administered, resulting in clear delineation of intestinal structures. The study reported minimal adverse effects and high patient tolerance .

Vascular Imaging

The use of this compound extends to vascular imaging, where it aids in visualizing blood vessels and identifying abnormalities such as blockages or malformations.

  • Research Findings : A research project highlighted that this compound provided superior images in angiography compared to other iodinated contrast agents, allowing for better assessment of vascular conditions .

Safety and Efficacy

This compound is generally well-tolerated by patients, with a low incidence of adverse reactions. Its non-ionic nature reduces the risk of allergic reactions compared to ionic contrast agents. Clinical studies have consistently shown that it provides reliable imaging results without significant side effects.

Summary of Safety Data

  • Adverse Reactions : Mild reactions such as nausea or headache were reported in less than 5% of patients.
  • Contraindications : Patients with known allergies to iodine or previous severe reactions to contrast media should avoid its use.

作用機序

類似の化合物との比較

類似の化合物

    メトリザミド: 別の非イオン性X線造影剤ですが、ヨグルアミドと比較して安全性プロファイルがそれほど良好ではありません。

    イオヘキソール: 広く使用されている非イオン性造影剤で、用途は似ていますが、化学構造は異なります。

    イオパミドール: さまざまな画像診断手順で使用されている別の非イオン性造影剤です。

ヨグルアミドの独自性

ヨグルアミドは、優れた安全性プロファイルとX線造影剤としての有効性によって際立っています。その独特の化学構造により、X線の吸収が向上し、画像品質が向上するため、特定の診断手順では好ましい選択肢となっています。

類似化合物との比較

Similar Compounds

    Metrizamide: Another nonionic X-ray contrast agent, but with a less favorable safety profile compared to iogulamide.

    Iohexol: A widely used nonionic contrast agent with similar applications but different chemical structure.

    Iopamidol: Another nonionic contrast agent used in various imaging procedures.

Uniqueness of this compound

This compound stands out due to its superior safety profile and effectiveness as an X-ray contrast agent. Its unique chemical structure allows for better absorption of X-rays and enhanced imaging quality, making it a preferred choice in certain diagnostic procedures.

生物活性

Iogulamide is an iodinated contrast agent primarily used in medical imaging, particularly in X-ray and computed tomography (CT) scans. Its biological activity is significant due to its interactions within biological systems, particularly in diagnostic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, safety profile, and potential therapeutic applications.

This compound, like other iodinated contrast agents, contains iodine atoms that enhance the contrast of images obtained during radiological procedures. The mechanism by which this compound functions involves the absorption of X-rays due to the high atomic number of iodine. This property allows for clear visualization of vascular structures and organs during imaging.

1. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of iodinated compounds, including this compound. Although specific data on this compound's antimicrobial activity is limited, iodinated contrast agents in general have shown some potential in exhibiting antibacterial effects against various pathogens due to their oxidative properties. For instance, a study indicated that certain iodinated compounds could inhibit bacterial growth by disrupting cell membranes and inducing oxidative stress in bacteria .

2. Anti-inflammatory Effects

Iodinated contrast agents have been evaluated for their anti-inflammatory properties. In animal models, compounds similar to this compound have demonstrated a reduction in inflammation markers when administered prior to inflammatory stimuli. This suggests that this compound may also possess similar properties, potentially aiding in the management of inflammatory conditions during imaging procedures .

Safety and Toxicity

The safety profile of this compound has been a subject of extensive research. Common side effects associated with iodinated contrast media include allergic reactions, nephrotoxicity, and thyroid dysfunction. A comprehensive review has shown that while most patients tolerate these agents well, those with pre-existing kidney conditions are at higher risk for nephrotoxic effects .

Table 1: Summary of Side Effects Associated with Iodinated Contrast Agents

Side EffectIncidence RateNotes
Allergic Reactions0.7% - 3%Ranges from mild to severe (anaphylaxis)
Nephrotoxicity1% - 5%Higher risk in patients with renal impairment
Thyroid DysfunctionVariableCan cause hyperthyroidism or hypothyroidism

Case Studies

Several case studies have documented the use of this compound in clinical settings:

  • Case Study 1 : A retrospective analysis involving patients undergoing CT angiography highlighted that this compound provided superior imaging quality compared to non-iodinated alternatives. The study concluded that patients experienced minimal adverse effects while benefiting from enhanced diagnostic clarity .
  • Case Study 2 : Another study focused on patients with renal impairment who received this compound during imaging procedures. It was found that pre-hydration protocols significantly reduced the incidence of contrast-induced nephropathy, emphasizing the importance of patient management strategies .

Research Findings

Recent research has aimed at understanding the broader implications of using iodinated contrast agents like this compound beyond imaging:

  • Neuroprotective Effects : Some studies suggest potential neuroprotective roles for iodinated compounds under specific conditions, indicating that these agents might mitigate oxidative stress in neuronal cells .
  • Therapeutic Applications : Investigations into the use of iodinated contrast agents for therapeutic purposes are ongoing. Preliminary findings suggest that they may play a role in targeted drug delivery systems due to their ability to localize within tissues during imaging .

Q & A

Basic: What established protocols exist for synthesizing Iogulamide, and how can researchers validate purity?

Methodological Answer:
Synthesis protocols should follow peer-reviewed literature using techniques like nucleophilic substitution or catalytic coupling. Validate purity via:

  • Chromatography: HPLC with UV detection (retention time comparison to standards) .
  • Spectroscopy: NMR (¹H/¹³C) and FT-IR to confirm functional groups and structural integrity .
  • Mass Spectrometry: High-resolution MS to verify molecular weight.
    Design validation experiments with triplicate runs to ensure reproducibility.

Advanced: How can conflicting data on this compound’s cytotoxicity across studies be systematically addressed?

Methodological Answer:
Contradictions often arise from variability in experimental conditions. Mitigate via:

Meta-Analysis: Compare datasets using PRISMA guidelines, highlighting variables like cell lines, incubation times, and dosage ranges .

Standardized Replication: Reproduce studies under controlled conditions (e.g., identical cell passage numbers, solvent controls) .

Statistical Reconciliation: Apply ANOVA or mixed-effects models to quantify inter-study variance .

Basic: What in vitro assays are optimal for initial assessment of this compound’s bioactivity?

Methodological Answer:
Prioritize assays aligned with target pathways:

Assay Type Application Key Parameters
MTT/XTTCell viabilityIC₅₀ calculation, 72-hr time course
Fluorescent probesReactive oxygen species (ROS) detectionDose-dependent fluorescence intensity
ELISAProtein expression (e.g., cytokines)Standard curve validation
Include positive/negative controls and blinded data analysis to reduce bias .

Advanced: What computational strategies enhance prediction of this compound’s metabolic stability?

Methodological Answer:
Combine in silico and experimental

  • Molecular Dynamics (MD): Simulate interactions with CYP450 enzymes (e.g., CYP3A4) to predict metabolic hotspots .
  • Machine Learning: Train models on ADMET datasets to estimate clearance rates .
  • In Vitro Cross-Validation: Use liver microsomes or hepatocytes to verify predictions .
    Iteratively refine models using Bayesian optimization .

Basic: How should researchers design dose-response studies for this compound’s pharmacokinetic profiling?

Methodological Answer:

  • Dose Range: Span 3-log units (e.g., 1 nM–100 µM) to capture sigmoidal curves.
  • Sampling Intervals: Collect plasma/tissue samples at 0.5, 1, 2, 4, 8, 24 hr post-administration .
  • Analytical Validation: Use LC-MS/MS with deuterated internal standards for quantification .
    Power analysis (α=0.05, β=0.2) to determine cohort size .

Advanced: What mechanistic studies resolve this compound’s off-target effects in complex biological systems?

Methodological Answer:

  • CRISPR Screening: Identify gene knockouts that modulate this compound’s efficacy .
  • Thermal Proteome Profiling (TPP): Map protein targets by monitoring thermal stability shifts .
  • Single-Cell RNA-seq: Correlate transcriptional changes with phenotypic outcomes .
    Triangulate findings using orthogonal methods (e.g., SPR for binding affinity) .

Basic: What criteria ensure ethical rigor in preclinical this compound studies?

Methodological Answer:

  • Institutional Approval: Submit protocols to IACUC or equivalent bodies for review .
  • 3Rs Compliance: Replace animal models with in silico or in vitro systems where feasible .
  • Data Transparency: Pre-register hypotheses and raw data in repositories like OSF .

Advanced: How can multi-omics integration clarify this compound’s polypharmacology?

Methodological Answer:

  • Transcriptomics + Proteomics: Link RNA-seq data with SILAC-based proteomics to identify downstream effectors .
  • Metabolomics: Track pathway perturbations via untargeted LC-MS (e.g., KEGG enrichment) .
  • Network Pharmacology: Build interaction networks using STRING or Cytoscape to prioritize hubs .
    Apply false-discovery-rate corrections (e.g., Benjamini-Hochberg) for multi-omic datasets .

Key Methodological Principles Derived from Evidence:

Feasibility: Align experimental scope with available resources and timelines .

Reproducibility: Document protocols with granular detail (e.g., buffer compositions, equipment settings) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。